molecular formula C7H5BF4O3 B1343862 (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid CAS No. 503309-10-2

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1343862
CAS No.: 503309-10-2
M. Wt: 223.92 g/mol
InChI Key: YQMMVZVQAHYXFZ-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a trifluoromethoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Biochemical Analysis

Biochemical Properties

Cellular Effects

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of survival motor neuron protein, which is crucial for cell survival and function . Additionally, its role in inhibiting lactate dehydrogenase can lead to alterations in cellular metabolism, particularly in cancer cells, by disrupting the glycolytic pathway.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to their inhibition or activation. For instance, in the case of lactate dehydrogenase inhibitors, this compound binds to the enzyme’s active site, preventing it from catalyzing the conversion of lactate to pyruvate . This inhibition can result in a buildup of lactate in cells, affecting cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown consistent effects on cellular metabolism and function, particularly in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy cells and tissues. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes such as lactate dehydrogenase . This inhibition can lead to changes in the levels of metabolites involved in the glycolytic pathway, ultimately affecting cellular energy production and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes and distributed within various cellular compartments . Its localization and accumulation can affect its activity and function, particularly in target tissues such as cancer cells.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and proteins, leading to more effective inhibition or modulation of their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalyst, solvent, and temperature control to facilitate efficient coupling reactions .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent in various coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts, followed by reductive elimination to yield the desired product . The fluoro and trifluoromethoxy groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid

Comparison: (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both fluoro and trifluoromethoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more versatile in certain synthetic applications compared to its analogs . The fluoro group enhances the compound’s reactivity, while the trifluoromethoxy group provides additional steric hindrance and electronic effects.

Properties

IUPAC Name

[2-fluoro-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMMVZVQAHYXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622229
Record name [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503309-10-2
Record name [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-4-(trifluoromethoxy)phenyl)boronic acid
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Synthesis routes and methods

Procedure details

To a solution of n-butyllithium (2.5 M solution in hexanes, 14.1 mL) in THF (30 mL) at −98° C. was added a solution of 4-bromo-3-fluorotrifluoromethoxy-benzene in THF (3 mL). After stirring for 10 min. at −98° C., triisopropyl borate (4.88 mL, 3.98 g, 21 mmol) was added at a rate needed to keep the temperature below −97° C. The reaction mixture was allowed to warm to −30° C. over 30 minutes, re-cooled to −78° C. and stirred at this temperature for 30 min. Concentrated hydrochloric acid (2 mL) was added and the reaction mixture was concentrated under reduced pressure. Dilute hydrochloric acid (0.2 N, 15 mL) was added and the mixture was extracted with ether (3×20 mL). The combined ethereal layers were extracted with dilute sodium hydroxide (0.02 N, 3×30 mL). The combined aqueous extracts were cooled to 0° C., acidified to pH 3.5 using concentrated hydrochloric acid and extracted with ether (3×30 mL). The combined ethereal layers were then washed with water (15 mL) and brine (15 mL), dried over magnesium sulphate and concentrated under reduced pressure to leave 2.3 g of yellow solid. Recrystallisation from hexane afforded pink needles (1.25 g, 41%): mp 89-93° C.; 1H NMR (CDCl3) δ 7.89 (t, 1H), 7.07 (d, 1H), 6.94 (d, 1H), 5.11 (d, 2H); EI/MS 223 m/e (M−1).
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

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